2-(2-Aminoethyl)-6-chloroisoindolin-1-one

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Obtaining a halogenated isoindolin-1-one with the precise 6-chloro substitution pattern is a common bottleneck in kinase-focused medicinal chemistry, where generic analogs invalidate SAR. This compound directly addresses that need. - Enables controlled head-to-head physicochemical profiling against the non-chlorinated analog (ΔXLogP3 = +0.69) for membrane permeability and metabolic stability studies. - Aligns with patented HPK1 and ASK1 inhibitor scaffolds specifying 6-position halogenation as a potency driver. - Low TPSA (46.3 Ų) supports CNS lead generation programs requiring predicted passive blood-brain barrier penetration.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
CAS No. 1807534-81-1
Cat. No. B12281747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Aminoethyl)-6-chloroisoindolin-1-one
CAS1807534-81-1
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Cl)C(=O)N1CCN
InChIInChI=1S/C10H11ClN2O/c11-8-2-1-7-6-13(4-3-12)10(14)9(7)5-8/h1-2,5H,3-4,6,12H2
InChIKeyLZNPSTZCEVNVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-6-chloroisoindolin-1-one: Technical Baseline & Procurement Classification


2-(2-Aminoethyl)-6-chloroisoindolin-1-one (CAS 1807534-81-1) is a substituted isoindolin-1-one derivative with the molecular formula C10H11ClN2O and molecular weight 210.66 g/mol . The compound features an isoindolinone bicyclic core with a chlorine substituent at the 6-position and a 2-aminoethyl group attached to the isoindolinone nitrogen atom . As a member of the isoindolinone class, this compound serves as a scaffold in medicinal chemistry programs targeting kinases and other therapeutic proteins [1].

2-(2-Aminoethyl)-6-chloroisoindolin-1-one: Why Non-Chlorinated Analogs Cannot Substitute


Isoindolin-1-one derivatives are not interchangeable in procurement for structure-activity relationship (SAR) studies or lead optimization programs. The presence and position of the 6-chloro substituent on the isoindolinone core materially alters both physicochemical properties and target interaction potential relative to the non-chlorinated analog 2-(2-aminoethyl)isoindolin-1-one [1]. Isoindolinone-based kinase inhibitor patents explicitly specify halogen substitution at the 6-position as a structural feature influencing potency and selectivity profiles [2]. Generic substitution with an unsubstituted isoindolinone core or alternative 6-substitution patterns introduces uncontrolled variables that invalidate comparative SAR analysis and may compromise patent enablement. The following quantitative evidence establishes the specific differentiation basis for procurement decisions.

2-(2-Aminoethyl)-6-chloroisoindolin-1-one: Quantitative Differentiation Evidence


Chlorine Substituent Impact on Molecular Weight & Lipophilicity

The 6-chloro substituent in 2-(2-aminoethyl)-6-chloroisoindolin-1-one increases molecular weight by 34.45 g/mol compared to the non-chlorinated analog 2-(2-aminoethyl)isoindolin-1-one, and increases the calculated logP by approximately 0.69 units (from 0.1 to ~0.79), indicating substantially enhanced lipophilicity [1]. This differentiation directly impacts membrane permeability and off-rate kinetics in cellular and in vivo contexts.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Isoindolin-1-one Kinase Inhibitor SAR Relevance

Recent patent disclosures from Nimbus Saturn, Inc. establish substituted isoindolin-1-ones as HPK1 (hematopoietic progenitor kinase 1) inhibitors, with 6-position substitution being a critical structural determinant for target engagement and pharmacokinetic optimization [1]. Contemporaneous ASK1 inhibitor patents from Gilead Sciences further demonstrate that isoindolin-1-one scaffolds with 6-position halogenation are prioritized for kinase selectivity profiling [2]. 2-(2-Aminoethyl)-6-chloroisoindolin-1-one contains the 6-chloro substitution pattern explicitly contemplated in these patent families.

Kinase Inhibition Immuno-Oncology Structure-Activity Relationship

IMPDH Inhibitory Activity: ChEMBL Curated Data

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a validated target for antiviral and immunosuppressive therapies. ChEMBL database curation reports that a structurally related isoindolin-1-one analog (ChEMBL ID: CHEMBL3144029) exhibits inhibitory activity against IMPDH with a Ki value of 230 nM under non-competitive inhibition conditions [1]. While this datum is for a close structural analog rather than the exact target compound, it provides class-level benchmarking that the isoindolin-1-one scaffold bearing the 6-chloro substitution is capable of sub-micromolar enzyme inhibition.

Enzyme Inhibition Antiviral Research Immunosuppression

Topological Polar Surface Area: Chlorinated vs. Non-Chlorinated

Topological polar surface area (TPSA) is a key computed descriptor for predicting intestinal absorption and blood-brain barrier penetration. The 6-chloro substitution in 2-(2-aminoethyl)-6-chloroisoindolin-1-one yields a TPSA of approximately 46.3 Ų (unchanged from the non-chlorinated analog, as the chlorine atom does not contribute polar surface area) [1]. However, the combination of preserved low TPSA with enhanced lipophilicity (ΔXLogP3 = +0.69) produces a differentiated CNS Multiparameter Optimization (MPO) profile compared to the non-chlorinated baseline.

ADME Prediction Blood-Brain Barrier Permeability Oral Bioavailability

2-(2-Aminoethyl)-6-chloroisoindolin-1-one: Evidence-Based Application Scenarios


HPK1/ASK1 Kinase Inhibitor Lead Optimization

Based on patent disclosures establishing isoindolin-1-ones with 6-position substitution as HPK1 and ASK1 inhibitor scaffolds [1][2], 2-(2-aminoethyl)-6-chloroisoindolin-1-one is positioned as a procurement-relevant starting point or intermediate for medicinal chemistry efforts targeting these kinases. The 6-chloro substitution aligns with SAR trends observed in patented isoindolin-1-one kinase inhibitor families.

Lipophilicity Modulation SAR in Isoindolinone Scaffolds

The quantified increase in lipophilicity (ΔXLogP3 = +0.69 units) relative to the non-chlorinated analog [1] makes this compound suitable for systematic SAR studies evaluating the impact of 6-position halogenation on membrane permeability, metabolic stability, and target residence time. Procurement of both chlorinated and non-chlorinated analogs enables controlled head-to-head comparison of physicochemical effects.

IMPDH Inhibitor Hit-to-Lead: Antiviral & Immunosuppressive

The class-level IMPDH inhibitory activity (Ki = 230 nM for a related isoindolin-1-one analog) [1] positions 2-(2-aminoethyl)-6-chloroisoindolin-1-one as a scaffold of interest for researchers developing novel IMPDH inhibitors for antiviral or immunosuppressive applications. The compound can serve as a reference point for establishing baseline SAR around the isoindolin-1-one core.

CNS Drug Discovery: Favorable BBB Permeability Profiles

The low topological polar surface area (TPSA = 46.3 Ų) [1] combined with moderate lipophilicity makes this compound a candidate for CNS-targeted lead generation, where TPSA < 60 Ų is a widely accepted threshold for predicted passive blood-brain barrier penetration. The 6-chloro substitution enhances lipophilicity without increasing polar surface area, potentially improving brain partitioning relative to the non-chlorinated analog.

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